ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE
Description
Ethyl 2-(2-pyrimidinylsulfanyl)acetate is a sulfur-containing heterocyclic ester characterized by a pyrimidine ring linked via a sulfanyl (-S-) group to an ethyl acetate moiety. Pyrimidine derivatives are pivotal in medicinal chemistry due to their role as bioisosteres for natural nucleobases and their ability to engage in hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
ethyl 2-pyrimidin-2-ylsulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-12-7(11)6-13-8-9-4-3-5-10-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVXVPWQCQMKII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE typically involves the reaction of ethyl bromoacetate with 2-mercaptopyrimidine under basic conditions . The reaction proceeds via nucleophilic substitution, where the sulfur atom of 2-mercaptopyrimidine attacks the carbon atom of ethyl bromoacetate, displacing the bromide ion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring the reaction conditions are optimized for yield and purity. This might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl 2-(2-pyrimidinylsulfanyl)ethanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-(2-PYRIMIDINYLSULFANYL)ACETATE is largely dependent on its specific application. In biological systems, the pyrimidine ring can interact with various enzymes and receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit the activity of certain inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Data for Ethyl 2-(2-Pyrimidinylsulfanyl)acetate and Analogs
*Estimated based on unsubstituted pyrimidine analogs.
Structural and Functional Differences
a) Heterocyclic Core Modifications
- Pyrimidine vs. Pyridine : Ethyl 2-(2-pyrimidinylsulfanyl)acetate’s pyrimidine ring (two nitrogen atoms) offers distinct electronic and steric properties compared to pyridine derivatives (one nitrogen). Pyrimidines exhibit stronger hydrogen-bonding capacity, which is critical in biomolecular interactions .
- Trifluoromethyl (CF₃): Increases lipophilicity (XLogP3 = 2.7) and metabolic stability, making analogs more drug-like .
b) Sulfur Linkage Variations
Physicochemical Properties
- Lipophilicity : Trifluoromethyl and chlorophenyl substituents increase XLogP3 values (e.g., 2.7 for ), enhancing membrane permeability.
- Solubility : Pyrimidine-based compounds generally exhibit lower aqueous solubility than pyridine analogs due to increased molecular symmetry and packing efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
